molecular formula C14H9ClFNO4 B12860867 5-Fluoro-2-nitrophenyl 4-(chloromethyl)benzoate

5-Fluoro-2-nitrophenyl 4-(chloromethyl)benzoate

Cat. No.: B12860867
M. Wt: 309.67 g/mol
InChI Key: HXGROZSDCMOQGS-UHFFFAOYSA-N
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Description

5-Fluoro-2-nitrophenyl 4-(chloromethyl)benzoate (CAS 219500-20-6) is a chemical building block with the molecular formula C₁₄H₉ClFNO₄ and a molecular weight of 309.68 g/mol . This compound is designed for research use only and is not intended for diagnostic or therapeutic applications. As a multifunctional synthetic intermediate, its structure features both a reactive chloromethyl group and a fluoronitrophenyl ester. The chloromethyl moiety serves as a versatile handle for further synthetic elaboration, such as nucleophilic substitution, facilitating its incorporation into more complex molecular architectures . Compounds with similar structural features, particularly those containing a nitrobenzoyl group, have demonstrated significant research value in medicinal chemistry. For instance, structurally related triaryl derivatives have been identified as potent inhibitors of bacterial RNA polymerase (RNAP) holoenzyme formation, a novel target for antimicrobial discovery . These inhibitors are rationally designed to disrupt the essential protein-protein interaction between the core RNAP and its sigma factor, and they have shown optimized activity against pathogens like Streptococcus pneumoniae with minimum inhibitory concentrations (MICs) as low as 1 μg/mL . This mechanism represents a promising strategy for combating antibiotic-resistant bacteria. Researchers can utilize this high-purity compound as a key precursor in the synthesis of complex molecules for various applications, including the development of novel antimicrobial agents . Please refer to the product's Safety Data Sheet (SDS) and hazard statements (H302, H315, H318, H335) before use .

Properties

Molecular Formula

C14H9ClFNO4

Molecular Weight

309.67 g/mol

IUPAC Name

(5-fluoro-2-nitrophenyl) 4-(chloromethyl)benzoate

InChI

InChI=1S/C14H9ClFNO4/c15-8-9-1-3-10(4-2-9)14(18)21-13-7-11(16)5-6-12(13)17(19)20/h1-7H,8H2

InChI Key

HXGROZSDCMOQGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCl)C(=O)OC2=C(C=CC(=C2)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-nitrophenyl 4-(chloromethyl)benzoate typically involves the esterification of 5-fluoro-2-nitrophenol with 4-(chloromethyl)benzoic acid. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent like dichloromethane and are conducted at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to high-purity products suitable for research and industrial applications .

Chemical Reactions Analysis

Hydrolysis of the Benzoate Ester

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example, 2-chloro-4-fluoro-5-nitrotrichloromethane benzene (a structurally related compound) was hydrolyzed in concentrated sulfuric acid to produce 2-chloro-4-fluoro-5-nitrobenzoic acid with high yields ( , Example 3).

Reaction Conditions and Outcomes

Reaction ConditionsProductYieldReference
96% H<sub>2</sub>SO<sub>4</sub>, 100–110°C, 3 hours2-Chloro-4-fluoro-5-nitrobenzoic acid88–91%
Diluted H<sub>2</sub>SO<sub>4</sub> (80%), ethyl acetate extractionSame as above82–94%

Key steps include:

  • Acid-mediated cleavage of the ester bond.

  • Use of polar aprotic solvents (e.g., ethyl acetate) for product extraction.

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl (–CH<sub>2</sub>Cl) group is highly reactive toward nucleophiles (e.g., amines, thiols) via S<sub>N</sub>2 mechanisms . For instance, FeCl<sub>3</sub>-catalyzed reactions with aromatic acids can yield acyl chlorides ( , Example 6).

Example Reaction Pathway

Reagents/ConditionsProductYield
FeCl<sub>3</sub>, 85°C, 1.5 hoursAcyl chloride derivative94.7%

Reduction of the Nitro Group

While not explicitly covered in the provided sources, the nitro (–NO<sub>2</sub>) group is typically reducible to an amine (–NH<sub>2</sub>) using catalytic hydrogenation or metal-acid systems (e.g., Fe/HCl). Such transformations are critical for generating bioactive intermediates in medicinal chemistry.

Electrophilic Aromatic Substitution

The electron-withdrawing nitro and fluoro groups direct electrophiles to specific positions on the aromatic ring. For example:

  • Nitration : Further nitration would require harsh conditions due to deactivation by existing substituents.

  • Halogenation : The fluoro group meta-directs incoming electrophiles.

Functional Group Interconversions

The compound’s versatility is highlighted by its ability to participate in multi-step syntheses. For example:

  • Ester to Amide : Reaction with amines under basic conditions.

  • Chloromethyl to Hydroxymethyl : Hydrolysis with aqueous NaOH.

Experimental Insights from Analogous Systems

  • Temperature Control : Critical for minimizing side reactions (e.g., maintaining 0–10°C during nitration prevents decomposition; , Example 1).

  • Solvent Selection : Methylene dichloride and ethyl acetate improve product isolation ( , Examples 1–3).

  • Catalysts : FeCl<sub>3</sub> enhances electrophilic substitution efficiency ( , Example 6).

Scientific Research Applications

Medicinal Chemistry Applications

5-Fluoro-2-nitrophenyl 4-(chloromethyl)benzoate is being investigated for its potential as a pharmaceutical intermediate. The presence of the nitro and chloromethyl groups enhances its biological activity, making it suitable for the development of novel therapeutic agents.

Case Studies

  • Antimicrobial Activity : Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, suggesting that 5-Fluoro-2-nitrophenyl 4-(chloromethyl)benzoate could be developed into an antibacterial agent .
  • Cancer Research : Preliminary studies have explored the use of this compound in targeting cancer cells. Its ability to modify biological pathways through selective reactivity with cellular components positions it as a candidate for anticancer drug development .

Organic Synthesis Applications

The compound serves as an important intermediate in organic synthesis due to its reactive functional groups. It can participate in various reactions, including nucleophilic substitutions and coupling reactions.

Synthesis Pathways

Several synthetic routes have been proposed for the preparation of 5-Fluoro-2-nitrophenyl 4-(chloromethyl)benzoate:

  • Nucleophilic Substitution Reactions : The chloromethyl group can be substituted by nucleophiles to form new compounds, which are valuable in creating complex organic molecules .
  • Coupling Reactions : The compound can also be utilized in coupling reactions with other aromatic systems, potentially leading to the formation of more complex structures that are useful in material science and pharmaceuticals .

Comparative Data Table

Compound NameKey FeaturesUnique Aspects
5-Fluoro-2-nitrophenyl 4-(chloromethyl)benzoateNitro and chloromethyl groupsPotential antibacterial and anticancer properties
Methyl 4-chlorobenzoateSimple benzoate structureUsed in various esterification reactions
5-Nitro-2-fluorobenzoic acidContains both nitro and fluorineExhibits significant biological activity
Chloromethylphenyl derivativesVarious substitutions on phenyl ringsDiverse applications in organic synthesis

Mechanism of Action

The mechanism of action of 5-Fluoro-2-nitrophenyl 4-(chloromethyl)benzoate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to participate in hydrogen bonding and other non-covalent interactions, making it a valuable tool in studying molecular recognition processes. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s structure can be compared to several benzoate esters and chloromethyl-substituted analogs (Table 1). Key differences lie in substituent positions, electronic effects, and resultant physicochemical properties.

Table 1: Comparison of 5-Fluoro-2-nitrophenyl 4-(chloromethyl)benzoate with Analogs
Compound Name Molecular Formula Substituents Melting Point (°C) Key Applications/Reactivity Reference
5-Fluoro-2-nitrophenyl 4-(chloromethyl)benzoate C₁₄H₉ClFNO₄* -NO₂ (ortho), -F (para), -CH₂Cl (para) Not reported Polymer initiators, electrophilic intermediates -
Methyl 4-(chloromethyl)benzoate C₉H₉ClO₂ -CH₃ (ester), -CH₂Cl (para) Not reported ATRP initiators for polymer brushes
Ethyl 4-(dimethylamino)benzoate C₁₁H₁₅NO₂ -N(CH₃)₂ (para), -CH₂CH₃ (ester) Not reported Co-initiator in resin cements
4-Cyano-3-fluorophenyl benzoate C₂₅H₂₈FNO₂ -CN (meta), -F (para), cyclohexyl Not reported Liquid crystal materials
Benzoate derivative (from ) C₁₄H₁₃ClO₅ -Cl (chloromethyl), hydroxyl, ketone 144 Antimicrobial or pharmaceutical uses

*Hypothesized formula based on structural analogs.

Reactivity and Electronic Effects

  • Electron-Withdrawing Groups (EWGs): The nitro and fluoro groups in 5-Fluoro-2-nitrophenyl 4-(chloromethyl)benzoate deactivate the aromatic ring, directing electrophilic substitution reactions to specific positions. This contrasts with ethyl 4-(dimethylamino)benzoate, where the electron-donating dimethylamino group enhances reactivity in photoinitiation systems .
  • Chloromethyl Reactivity: The -CH₂Cl group enables crosslinking or polymerization, similar to Methyl 4-(chloromethyl)benzoate, which acts as an initiator in surface-initiated atom transfer radical polymerization (SI-ATRP) . However, the presence of EWGs in the target compound may reduce nucleophilic substitution rates compared to less deactivated analogs.

Physical Properties

  • Melting Points: While data for the target compound is unavailable, benzoate derivatives with chloromethyl groups (e.g., the compound in ) exhibit melting points around 144°C, whereas hydroxylated or ketone-containing analogs melt at higher temperatures (225–230°C) .
  • Solubility: The nitro group increases polarity, likely enhancing solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-polar analogs like 4-Cyano-3-fluorophenyl benzoate .

Biological Activity

5-Fluoro-2-nitrophenyl 4-(chloromethyl)benzoate is a synthetic organic compound with a complex molecular structure that includes functional groups such as a nitro group, a fluorine atom, and a chloromethyl group attached to a benzoate moiety. Its molecular formula is CHClFNO with a molecular weight of approximately 287.67 g/mol. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities.

The presence of various functional groups in 5-Fluoro-2-nitrophenyl 4-(chloromethyl)benzoate contributes to its reactivity and biological interactions. Several synthetic routes have been explored for its preparation, which can influence its biological activity through structural modifications. The compound is often synthesized from precursor compounds involving nitration and chloromethylation processes .

Antimicrobial Activity

Research indicates that compounds structurally related to 5-Fluoro-2-nitrophenyl 4-(chloromethyl)benzoate exhibit significant antimicrobial properties. For instance, studies on fluoro and trifluoromethyl-substituted salicylanilide derivatives have shown potent activity against multidrug-resistant strains of Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA). These compounds demonstrated minimum inhibitory concentration (MIC) values ranging from 0.031 to 0.062 µg/mL, indicating strong antibacterial effects .

The biological activity of related compounds suggests that 5-Fluoro-2-nitrophenyl 4-(chloromethyl)benzoate may also possess similar antimicrobial properties, particularly against Gram-positive bacteria.

Cytotoxicity Studies

In vitro studies focusing on the cytotoxic effects of similar compounds have revealed varying degrees of toxicity against mammalian cell lines. For example, certain derivatives exhibited selectivity indices above 10, indicating low cytotoxicity while maintaining antibacterial efficacy . This selectivity is crucial for the development of therapeutic agents that minimize harm to human cells while effectively targeting pathogens.

Case Studies and Research Findings

  • Antibacterial Efficacy : A study demonstrated that fluorinated compounds significantly improved antibacterial activity compared to their non-fluorinated counterparts. The introduction of fluorine at specific positions on the aromatic ring was found to enhance the binding affinity to bacterial targets, thereby increasing potency against resistant strains .
  • Mechanism of Action : The mechanism underlying the biological activity of fluorinated benzoates often involves disruption of bacterial cell wall synthesis or inhibition of key enzymes involved in bacterial replication. For instance, some studies have indicated that fluoro-substituted compounds can inhibit DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication .
  • Biofilm Inhibition : Compounds with similar structures have been evaluated for their ability to disrupt biofilm formation in bacteria, which is a critical factor in chronic infections. One study highlighted that certain derivatives significantly reduced pre-formed biofilms more effectively than standard treatments like vancomycin .

Comparative Analysis

The following table summarizes key features and biological activities of related compounds:

Compound NameKey FeaturesAntimicrobial Activity
5-Fluoro-2-nitrophenyl 4-(chloromethyl)benzoateNitro, fluoro, and chloromethyl groupsPotentially high
2,4-Dichloro-5-fluorobenzoic acidContains chlorine and fluorineKnown for antibacterial properties
Methyl 4-chlorobenzoateSimple benzoate structureUsed in various reactions
5-Nitro-2-fluorobenzoic acidContains both nitro and fluorineExhibits significant biological activity

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 5-fluoro-2-nitrophenyl 4-(chloromethyl)benzoate?

  • Methodology :

  • Step 1 : Synthesize 4-(chloromethyl)benzoyl chloride via chlorination of 4-(chloromethyl)benzoic acid using thionyl chloride (SOCl₂) or oxalyl dichloride in dichloromethane (DCM) at 50°C for 1–12 hours. Catalysts like N,N-dimethylformamide (DMF) or N-methylacetamide enhance reactivity .
  • Step 2 : Esterify the acid chloride with 5-fluoro-2-nitrophenol. Use a base (e.g., pyridine) to deprotonate the phenolic hydroxyl group, facilitating nucleophilic acyl substitution. Reaction conditions: 0–20°C in DCM, monitored via TLC or HPLC .
  • Purification : Isolate the product via aqueous workup (water washes) and recrystallization from ethanol or acetone .

Q. How should researchers characterize this compound to confirm its structural integrity?

  • Analytical Workflow :

  • NMR Spectroscopy : Confirm the ester linkage via ¹H-NMR (δ 8.0–8.5 ppm for aromatic protons, δ 4.5–5.0 ppm for chloromethyl -CH₂Cl). ¹³C-NMR verifies the nitro (C-NO₂) and fluoro (C-F) substituents .
  • HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and electrospray ionization (ESI-MS) for purity (>95%) and molecular weight validation .

Q. What are critical storage conditions to maintain compound stability?

  • Storage Protocol :

  • Store at –20°C in airtight, light-resistant containers. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the ester or chloromethyl groups. Shelf life: ≤6 months at –80°C, ≤1 month at –20°C .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Experimental Design :

  • Solvent Screening : Compare DCM, THF, and acetonitrile for solubility and reaction efficiency. DCM is preferred due to low polarity and compatibility with acid chlorides .
  • Catalyst Optimization : Test DMF (0.1–1.0 eq.) vs. N-methylacetamide to minimize side reactions (e.g., nitro group reduction) .
  • Temperature Gradient : Perform reactions at 0°C (slow addition) vs. 50°C (accelerated kinetics) to balance yield and selectivity .

Q. What analytical strategies resolve contradictions in byproduct formation during synthesis?

  • Case Study :

  • Issue : Nitro group decomposition under prolonged heating.
  • Solution : Use low-temperature conditions (0–20°C) and inert atmospheres (N₂/Ar). Monitor via in-situ FTIR for nitro (1520 cm⁻¹) and ester (1720 cm⁻¹) stretches .
  • Byproduct Identification : LC-MS/MS detects hydrolyzed products (e.g., 4-(chloromethyl)benzoic acid) or nitrophenol derivatives .

Q. How does the chloromethyl group enable downstream functionalization in drug discovery?

  • Application Framework :

  • Nucleophilic Substitution : React with amines (e.g., piperazine) to generate quaternary ammonium salts for antimicrobial studies .
  • Cross-Coupling : Use Suzuki-Miyaura reactions with arylboronic acids to extend π-conjugation for materials science applications .

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